molecular formula C10H6BrF2N3O2 B8370005 2-Bromo-1-(3,5-difluoro-2-nitrophenyl)-4-methyl-1H-imidazole

2-Bromo-1-(3,5-difluoro-2-nitrophenyl)-4-methyl-1H-imidazole

Cat. No.: B8370005
M. Wt: 318.07 g/mol
InChI Key: VSEWQYCNFOQMSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(3,5-difluoro-2-nitrophenyl)-4-methyl-1H-imidazole is a useful research compound. Its molecular formula is C10H6BrF2N3O2 and its molecular weight is 318.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H6BrF2N3O2

Molecular Weight

318.07 g/mol

IUPAC Name

2-bromo-1-(3,5-difluoro-2-nitrophenyl)-4-methylimidazole

InChI

InChI=1S/C10H6BrF2N3O2/c1-5-4-15(10(11)14-5)8-3-6(12)2-7(13)9(8)16(17)18/h2-4H,1H3

InChI Key

VSEWQYCNFOQMSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=N1)Br)C2=C(C(=CC(=C2)F)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1,3,5-trifluoro-2-nitrobenzene (2.2 mL, 18.6 mmol), 2-bromo-4-methylimidazole (3 g, 18.6 mmol) and K2CO3 (5.66 g, 41 mmol) in 80 mL DMF was stirred at room temperature overnight. The mixture was diluted with ethyl acetate and washed with water. Standard work up procedure followed by column purification using 10% ethyl acetate in dichloromethane as eluent provided 3.18 g (54% yield) of the product as a yellow powder. EIMS 317.9 [M+H]+.
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
5.66 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
54%

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